molecular formula C10H10BrN3O2S2 B2908111 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide CAS No. 1351642-51-7

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide

Cat. No.: B2908111
CAS No.: 1351642-51-7
M. Wt: 348.23
InChI Key: UWQWTVCXOFKWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide is a hydrobromide salt derivative of a benzo[d]thiazole scaffold substituted with a sulfonamide group at position 6, a prop-2-yn-1-yl (propargyl) group at position 3, and an imino group at position 2. Its synthesis likely involves coupling reactions of brominated intermediates with sulfonamide precursors, as seen in analogous syntheses .

Properties

IUPAC Name

2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-sulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2.BrH/c1-2-5-13-8-4-3-7(17(12,14)15)6-9(8)16-10(13)11;/h1,3-4,6,11H,5H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQWTVCXOFKWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclocondensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide (Target) C₁₀H₉BrN₃O₂S₂* ~355.23 Sulfonamide, propargyl, imino Potential enzyme inhibition
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) C₁₀H₁₂N₂O₂S 248.28 Bis(hydroxylamine), dihydroisothiazole Trehalase inhibitor (−8.7 kcal/mol)
Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide C₁₁H₁₄BrN₃O₄S₂ 396.27 Ethyl acetate, sulfonamide Not reported
Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide C₁₂H₁₃BrN₂O₄S 369.21 Methyl ester, methoxy-oxoethyl Not reported
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-6-bromo-3-phenyl-3H-quinazolin-4-one C₁₆H₁₀BrN₅OS₂ 433.31 Thiadiazole, quinazolinone, bromophenyl Analgesic activity

*Approximated based on structural analysis.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide vs. Carboxylate : Sulfonamide derivatives (e.g., ) exhibit higher polarity than carboxylate analogs (), likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
  • Hydrobromide Salts : The hydrobromide counterion enhances crystallinity and aqueous solubility, critical for formulation and in vivo efficacy .

Biological Activity

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide is a synthetic compound belonging to the benzothiazole derivative family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. Its molecular formula is C12H12BrN3O2SC_{12}H_{12}BrN_3O_2S, and it contains functional groups that are critical for its interaction with biological targets.

The mechanism of action of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide involves interactions with various molecular targets such as enzymes, receptors, and DNA. It may inhibit enzyme activity or bind to receptor sites, thereby modulating biological pathways essential for cellular functions.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells in vitro. The MTT assay indicated strong inhibition of cell proliferation at low concentrations .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HepG-25.0
MCF-74.5
HCT-11610.0
HeLa15.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of bacterial strains. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating significant bactericidal effects.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25
Bacillus subtilis15

Anti-inflammatory Properties

The compound's anti-inflammatory effects were assessed through in vivo models where it significantly reduced inflammation markers in treated subjects compared to controls. This suggests a potential role in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of related thiazole derivatives that exhibited similar biological profiles. These studies confirmed the importance of structural modifications in enhancing biological activity, particularly in targeting specific enzymes such as carbonic anhydrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.